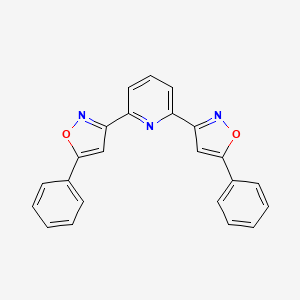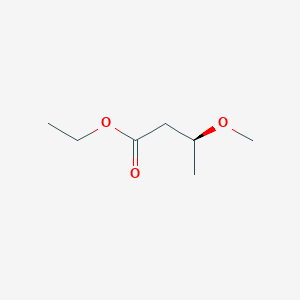
Butanoic acid, 3-methoxy-, ethyl ester, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- is an organic compound with the molecular formula C7H14O3. It is an ester derived from butanoic acid and ethanol, with a methoxy group attached to the third carbon atom. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methoxy-, ethyl ester, (3S)- typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Butanoic acid+EthanolH2SO4Butanoic acid, 3-methoxy-, ethyl ester, (3S)-+Water
Industrial Production Methods
In an industrial setting, the production of Butanoic acid, 3-methoxy-, ethyl ester, (3S)- can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where butanoic acid and ethanol are continuously fed into the reactor along with the acid catalyst. The ester product is continuously removed from the reactor to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., methanol) in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: 3-methoxybutanol.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Wirkmechanismus
The mechanism of action of Butanoic acid, 3-methoxy-, ethyl ester, (3S)- involves its interaction with olfactory receptors in the nose, leading to the perception of a fruity odor. In biological systems, the ester can be hydrolyzed by esterases to release butanoic acid and ethanol, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-methyl-, ethyl ester: Similar ester with a methyl group instead of a methoxy group.
Butanoic acid, 3-hydroxy-, ethyl ester: Similar ester with a hydroxy group instead of a methoxy group.
Ethyl butanoate: Ester without any substituents on the butanoic acid chain.
Uniqueness
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- is unique due to the presence of the methoxy group, which imparts distinct chemical and sensory properties compared to other similar esters. The methoxy group can influence the compound’s reactivity and interactions with biological systems.
Eigenschaften
CAS-Nummer |
850072-00-3 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
ethyl (3S)-3-methoxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(8)5-6(2)9-3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
OKVHMCVJTGMHIZ-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C)OC |
Kanonische SMILES |
CCOC(=O)CC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
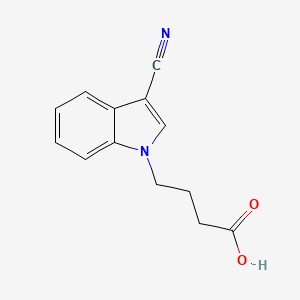
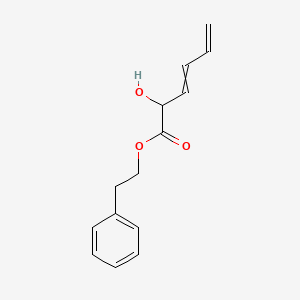

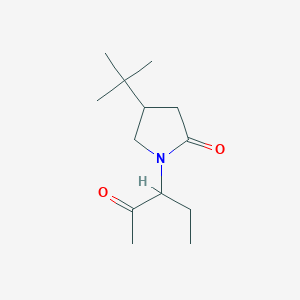
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
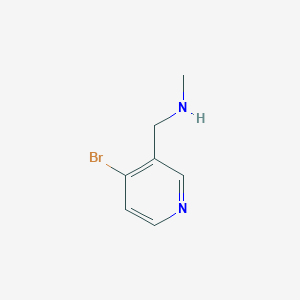
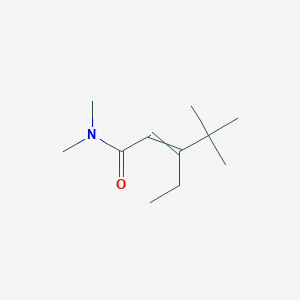

![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
